S-Pyridin-2-yl 14-hydroxytetradecanethioate
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Overview
Description
S-Pyridin-2-yl 14-hydroxytetradecanethioate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a long aliphatic chain with a hydroxyl group and a thioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 14-hydroxytetradecanethioate typically involves the reaction of pyridine derivatives with long-chain aliphatic compounds. One common method includes the reaction of 2-bromopyridine with 14-hydroxytetradecanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
S-Pyridin-2-yl 14-hydroxytetradecanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioate group can be reduced to a thiol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of 14-oxotetradecanethioate.
Reduction: Formation of 14-hydroxytetradecanethiol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 14-hydroxytetradecanethioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Thiazolo[4,5-b]pyridines: Exhibiting high antioxidant, antimicrobial, and antitumor activities.
Uniqueness
S-Pyridin-2-yl 14-hydroxytetradecanethioate is unique due to its specific structural features, including the long aliphatic chain and the presence of both hydroxyl and thioate groups
Properties
CAS No. |
61888-27-5 |
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Molecular Formula |
C19H31NO2S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
S-pyridin-2-yl 14-hydroxytetradecanethioate |
InChI |
InChI=1S/C19H31NO2S/c21-17-13-9-7-5-3-1-2-4-6-8-10-15-19(22)23-18-14-11-12-16-20-18/h11-12,14,16,21H,1-10,13,15,17H2 |
InChI Key |
HFSKKITVNMGCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCO |
Origin of Product |
United States |
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